molecular formula C9H7NO3 B13005813 2-(5-Cyano-2-hydroxyphenyl)acetic acid

2-(5-Cyano-2-hydroxyphenyl)acetic acid

Katalognummer: B13005813
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: ZEZOKQZDZQKWAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Cyano-2-hydroxyphenyl)acetic acid is an organic compound characterized by the presence of a cyano group (-CN) and a hydroxy group (-OH) attached to a phenyl ring, along with an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Cyano-2-hydroxyphenyl)acetic acid typically involves the cyanoacetylation of appropriate precursors. One common method includes the reaction of 5-cyano-2-hydroxybenzaldehyde with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(5-Cyano-2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Wissenschaftliche Forschungsanwendungen

2-(5-Cyano-2-hydroxyphenyl)acetic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(5-Cyano-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways, potentially leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 2-(5-Cyano-2-hydroxybenzyl)acetic acid
  • 2-(5-Cyano-2-hydroxyphenyl)propionic acid
  • 2-(5-Cyano-2-hydroxyphenyl)butyric acid

Comparison: 2-(5-Cyano-2-hydroxyphenyl)acetic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications .

Eigenschaften

Molekularformel

C9H7NO3

Molekulargewicht

177.16 g/mol

IUPAC-Name

2-(5-cyano-2-hydroxyphenyl)acetic acid

InChI

InChI=1S/C9H7NO3/c10-5-6-1-2-8(11)7(3-6)4-9(12)13/h1-3,11H,4H2,(H,12,13)

InChI-Schlüssel

ZEZOKQZDZQKWAQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C#N)CC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.